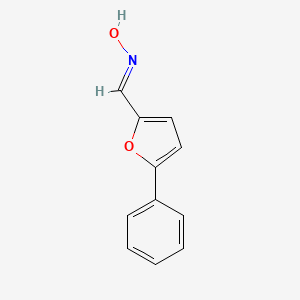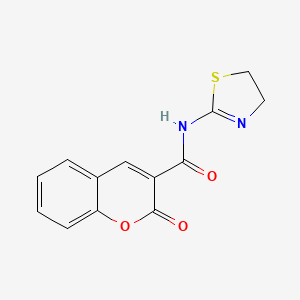
(E)-N-hydroxy-1-(5-phenylfuran-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-furan-2-carbaldehyde oxime: is an organic compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-furan-2-carbaldehyde oxime typically involves the reaction of 5-Phenyl-furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for 5-Phenyl-furan-2-carbaldehyde oxime are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Chemistry: 5-Phenyl-furan-2-carbaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis .
Biology: In biological research, oximes are studied for their potential as enzyme inhibitors and as ligands for metal complexes.
Medicine: Oximes, including 5-Phenyl-furan-2-carbaldehyde oxime, are investigated for their potential therapeutic applications, such as antidotes for organophosphate poisoning and as antimicrobial agents .
Industry: In the industrial sector, oximes are used in the production of polymers, resins, and as stabilizers for certain chemical processes .
Mechanism of Action
The mechanism of action of 5-Phenyl-furan-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of furan-based compounds.
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime: A brominated derivative with similar chemical properties.
2-Furancarboxaldehyde oxime: Another oxime derivative of furan with different substituents.
Uniqueness: 5-Phenyl-furan-2-carbaldehyde oxime is unique due to the presence of a phenyl group attached to the furan ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for medicinal applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(NE)-N-[(5-phenylfuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9NO2/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-8,13H/b12-8+ |
InChI Key |
GLCZLSZSLPOQPJ-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12191580.png)
![N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12191587.png)


![N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12191599.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3,4,5-trimethoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12191600.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12191623.png)

![N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12191637.png)
![4-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12191644.png)
![3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12191645.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12191653.png)
